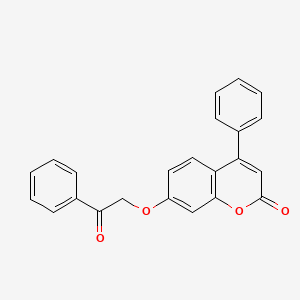

7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-phenacyloxy-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O4/c24-21(17-9-5-2-6-10-17)15-26-18-11-12-19-20(16-7-3-1-4-8-16)14-23(25)27-22(19)13-18/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLOYSKTHXWROB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 7 2 Oxo 2 Phenylethoxy 4 Phenyl 2h Chromen 2 One

Strategies for the Construction of the 2H-Chromen-2-one Core

The formation of the 4-phenyl-2H-chromen-2-one skeleton is a critical step in the synthesis of the target molecule. Several classical and modern synthetic reactions can be employed for this purpose, with the Pechmann and Knoevenagel condensations being the most prominent.

Pechmann Condensation and its Variants for Phenolic Precursors

The Pechmann condensation is a widely utilized and efficient method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst. nih.govresearchgate.netarkat-usa.org For the synthesis of the 7-hydroxy-4-phenyl-2H-chromen-2-one precursor, this reaction typically involves the condensation of resorcinol (B1680541) with ethyl benzoylacetate. arkat-usa.org

The mechanism of the Pechmann condensation is understood to proceed through a series of acid-catalyzed steps. Initially, the β-ketoester is protonated, which then undergoes a transesterification reaction with the phenolic hydroxyl group. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) onto the activated aromatic ring of the phenol. The final step involves dehydration to form the stable pyrone ring of the coumarin (B35378). researchgate.net

Various acid catalysts can be employed to facilitate this reaction, with sulfuric acid being the most traditional. slideshare.netslideshare.net However, in the pursuit of greener and more efficient synthetic protocols, a range of other catalysts have been investigated. These include solid acid catalysts like Amberlyst-15 and zeolites, which offer advantages in terms of ease of separation and reusability. nih.govscispace.com The choice of catalyst can significantly influence the reaction conditions and yields.

| Catalyst | Typical Reaction Conditions | Reference |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Concentrated, often at room temperature or with gentle heating. | slideshare.netslideshare.net |

| Amberlyst-15 | Solvent-free, microwave irradiation, 100-110°C. | nih.govscispace.com |

| Zeolite β | Solvent-free, microwave irradiation. | nih.gov |

| Sulfamic acid | Solvent-free, low catalyst loading. | arkat-usa.org |

Knoevenagel Condensation Approaches for Carbonyl Compounds and Active Methylene (B1212753) Components

The Knoevenagel condensation provides an alternative and versatile route to the 2H-chromen-2-one core. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of a carbonyl compound, in this case, a suitably substituted salicylaldehyde (B1680747) (such as 2,4-dihydroxybenzaldehyde), with an active methylene compound. rsc.org To introduce the 4-phenyl substituent, a derivative of phenylacetic acid can be utilized as the active methylene component.

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and proceeds via the formation of a carbanion from the active methylene compound. organicreactions.orgorganic-chemistry.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. The resulting aldol-type adduct undergoes dehydration, and subsequent intramolecular cyclization (lactonization) leads to the formation of the coumarin ring.

The Doebner modification of the Knoevenagel condensation is particularly relevant when a carboxylic acid is one of the activating groups on the active methylene component, as it can be followed by decarboxylation. wikipedia.org The choice of solvent and catalyst can be optimized to improve reaction rates and yields. Modern variations of this reaction often employ microwave irradiation or solvent-free conditions to enhance efficiency and adhere to the principles of green chemistry. organicreactions.org

Alternative Cyclization and Annulation Reactions

Beyond the Pechmann and Knoevenagel condensations, other cyclization and annulation reactions have been developed for the synthesis of coumarins, including those with a 4-phenyl substituent.

The Perkin reaction , one of the earliest methods for coumarin synthesis, involves the condensation of a salicylaldehyde with an acid anhydride (B1165640) and its corresponding sodium or potassium salt. scienceinfo.comwikipedia.orgnih.govlongdom.org For the synthesis of a 4-phenylcoumarin (B95950), this would necessitate the use of a phenylacetic anhydride. The reaction proceeds through an aldol-type condensation followed by dehydration and intramolecular cyclization.

The Wittig reaction offers another synthetic strategy. nih.govudel.edumasterorganicchemistry.com This can be achieved through an intramolecular Wittig reaction of a suitably designed phosphorus ylide precursor derived from a salicylic (B10762653) acid derivative. researchgate.net For instance, a 2-hydroxybenzophenone (B104022) can be esterified with an ylide, and the resulting intermediate can undergo intramolecular cyclization to form the 4-phenylcoumarin. nih.gov Vinyltriphenylphosphonium salts can also mediate the synthesis of coumarin derivatives from 2-hydroxybenzaldehydes. organic-chemistry.org

Introduction of the 7-(2-oxo-2-phenylethoxy) Substituent

Once the 7-hydroxy-4-phenyl-2H-chromen-2-one core has been synthesized, the next critical step is the introduction of the 2-oxo-2-phenylethoxy group at the 7-position. This is typically achieved through the formation of an ether linkage.

Nucleophilic Substitution Reactions Utilizing Phenacyl Bromides with 7-Hydroxycoumarins

The most direct and commonly employed method for the synthesis of 7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is the nucleophilic substitution reaction between 7-hydroxy-4-phenylcoumarin (B181766) and a phenacyl halide, most commonly 2-bromo-1-phenylethanone (phenacyl bromide). This reaction is a classic example of a Williamson ether synthesis .

In this reaction, the phenolic hydroxyl group of the 7-hydroxy-4-phenylcoumarin is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the phenacyl bromide, displacing the bromide ion and forming the desired ether linkage.

A variety of bases can be used to facilitate this reaction, with potassium carbonate being a common and effective choice. The reaction is typically carried out in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the SN2 reaction mechanism.

| Reactant 1 | Reactant 2 | Base | Solvent |

|---|---|---|---|

| 7-Hydroxy-4-phenylcoumarin | 2-Bromo-1-phenylethanone | Potassium Carbonate (K₂CO₃) | Acetone or Dimethylformamide (DMF) |

O-Acylation and Etherification Strategies

While the Williamson ether synthesis is the most direct etherification strategy, other approaches involving O-acylation could theoretically be employed, although they would likely involve more steps. For instance, one could envision a strategy where the 7-hydroxyl group is first acylated with a suitable phenoxyacetic acid derivative, followed by a subsequent transformation to introduce the ketone functionality. However, this would be a less atom-economical and more complex route compared to the direct etherification with phenacyl bromide.

The O-acylation of phenols is a well-established reaction, often carried out using acyl chlorides or anhydrides in the presence of a base. The choice of acylating agent and reaction conditions would be critical to selectively acylate the phenolic hydroxyl group.

Strategies for Incorporating the 4-Phenyl Moiety

The introduction of a phenyl group at the C4 position of the coumarin ring is a key synthetic step. Several transition-metal-catalyzed cross-coupling reactions have been developed for this purpose, offering efficient and versatile routes to 4-arylcoumarins.

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for forming carbon-carbon bonds. nih.gov In the context of 4-phenylcoumarin synthesis, this can be approached in several ways. One common strategy involves the coupling of a coumarin derivative with an aryl halide. For instance, an oxidative Heck-type coupling reaction between a simple coumarin and an arylboronic acid can directly yield a 4-arylcoumarin. This method is advantageous as it often proceeds in good yields and tolerates a variety of functional groups on both coupling partners.

Palladium-catalyzed direct arylation has also emerged as a highly effective method. This approach avoids the need for pre-functionalized starting materials, such as organometallic reagents, by directly activating a C-H bond. For example, the palladium-catalyzed dehydrogenative arylation of coumarins with simple arenes can be employed to introduce an aryl group, although regioselectivity can be a challenge, with some methods favoring C3 arylation. However, specific ligand and catalyst systems have been developed to favor the desired C4 substitution.

Beyond the Heck reaction, a variety of other cross-coupling methods are instrumental in the synthesis of 4-phenylcoumarins. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely used and robust method. In this context, a 4-halocoumarin or a 4-tosyloxycoumarin can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base to afford the 4-phenylcoumarin core. This reaction is known for its high yields and excellent functional group tolerance.

Other notable cross-coupling reactions include the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents). While effective, the toxicity and air-sensitivity of the organometallic reagents can be a drawback. More recently, methods utilizing triarylbismuth compounds as the aryl source have been reported, offering an alternative to traditional cross-coupling partners. These direct arylation and cross-coupling strategies provide a versatile toolkit for the synthesis of the this compound scaffold, allowing for the late-stage introduction of the 4-phenyl moiety.

| Reaction Type | Coupling Partners | Catalyst System | Key Features |

| Oxidative Heck | Coumarin + Arylboronic Acid | Pd(OAc)₂, Ligand, Oxidant | Direct C-H functionalization, atom-economical. |

| Suzuki-Miyaura | 4-Halocoumarin + Phenylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | High yields, excellent functional group tolerance, commercially available reagents. |

| Direct C-H Arylation | Coumarin + Arene | Pd catalyst, Oxidant | Avoids pre-functionalization, regioselectivity can be controlled by ligands. |

| Negishi Coupling | 4-Coumarinylzinc halide + Aryl halide | Pd or Ni catalyst | Utilizes organozinc reagents. |

Advanced Derivatization and Functionalization Reactions

Once the this compound scaffold is assembled, it can undergo a variety of chemical transformations to generate a library of analogues with potentially enhanced or novel biological activities. These reactions can target the lactone ring, the pendant phenyl rings, or the side chain.

The coumarin core contains several sites susceptible to oxidation and reduction. The C3-C4 double bond within the α,β-unsaturated lactone system is a key feature. Catalytic hydrogenation, often using palladium on carbon (Pd/C) and a hydrogen source, can selectively reduce this double bond to yield the corresponding 3,4-dihydrocoumarin derivative. This saturation of the pyrone ring can significantly impact the molecule's conformation and biological activity. The conditions for this reduction, such as pressure and catalyst choice, can be tuned to avoid over-reduction of other functional groups. For instance, sodium borohydride (B1222165) in the presence of certain additives has been used for the chemoselective reduction of the C=C double bond in unsaturated lactones.

Conversely, oxidation of the coumarin system can lead to various products. Advanced oxidation processes involving hydroxyl radicals can lead to the degradation of the coumarin ring, a process studied more in the context of environmental remediation. However, targeted oxidation reactions can be synthetically useful. For instance, enzymatic oxidation, mimicking metabolic pathways, can introduce hydroxyl groups onto the aromatic rings, though this is more relevant to biological studies than preparative synthesis. The ketone in the phenylethoxy side chain could also be a target for reduction to a secondary alcohol using mild reducing agents like sodium borohydride, which would likely leave the lactone intact.

The benzene (B151609) ring of the chromen-2-one core is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The existing substituents, the 4-phenyl group and the 7-alkoxy group, will direct incoming electrophiles. The 7-alkoxy group is a strong activating group and an ortho-, para-director. The 4-phenyl group's electronic effect is more complex, but generally, the fused benzene ring undergoes electrophilic substitution more readily than the pendant phenyl group.

Common electrophilic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring. Given the directing effects of the 7-alkoxy group, substitution is expected at the C6 or C8 positions.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a catalyst, can introduce halogen atoms onto the ring, again likely at the C6 or C8 positions.

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: These reactions, using an acyl or alkyl halide and a Lewis acid catalyst, can introduce acyl and alkyl groups, respectively.

The regioselectivity of these reactions is a crucial consideration, and the interplay of the directing effects of the existing substituents will determine the final product distribution.

| Reaction | Reagents | Typical Position of Substitution |

| Nitration | HNO₃ / H₂SO₄ | C6 or C8 |

| Bromination | NBS or Br₂ | C6 or C8 |

| Sulfonation | Fuming H₂SO₄ | C6 or C8 |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C6 or C8 |

The ketone functionality within the 2-oxo-2-phenylethoxy side chain provides a convenient handle for further derivatization. A particularly common and straightforward reaction is the condensation with primary amines to form imines, also known as Schiff bases.

This reaction is typically carried out by refluxing the parent ketone with a substituted aniline (B41778) or other primary amine in a suitable solvent, often with a catalytic amount of acid (e.g., glacial acetic acid). The removal of water, either by azeotropic distillation or the use of a dehydrating agent, drives the equilibrium towards the formation of the imine product.

A study on the synthesis of antifungal agents utilized the closely related compound, 4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, as a starting material. This compound was reacted with a variety of substituted aromatic anilines in the presence of glacial acetic acid in methanol (B129727) to yield a series of Schiff base derivatives. This demonstrates the feasibility and utility of this derivatization strategy for modifying the phenylethoxy side chain of the target molecule, this compound, to generate a diverse set of analogues for biological screening.

Acylation and Other Esterification Reactions

The hydroxyl group at the C7 position of the 4-phenylcoumarin scaffold is readily susceptible to acylation and esterification. These reactions convert the phenolic hydroxyl group into an ester, which can alter the molecule's physicochemical properties.

One study detailed the synthesis of O-acyl derivatives from 7-hydroxy-4-phenylcoumarin. researchgate.net This transformation is a standard method for producing coumarin esters. The general reaction involves treating the parent 7-hydroxy-4-phenylcoumarin with an appropriate acylating agent, such as an acid chloride or anhydride, often in the presence of a base to facilitate the reaction.

Table 1: Examples of O-Acyl Derivatives from 7-hydroxy-4-phenylcoumarin researchgate.net

| Compound ID | Starting Material | Reactant | Product |

| 5 | 7-hydroxy-4-phenylcoumarin | Acetyl Chloride | 7-acetoxy-4-phenylcoumarin |

| 6 | 7-hydroxy-4-phenylcoumarin | Benzoyl Chloride | 7-benzoyloxy-4-phenylcoumarin |

These esterification reactions are fundamental in modifying the coumarin core, enabling the exploration of structure-activity relationships for various applications. The conversion of the hydroxyl group to an ester can influence factors such as solubility, stability, and interaction with biological targets.

Nicotinoylation and Selective Protection/Deprotection Strategies

Nicotinoylation, the introduction of a nicotinoyl group (from nicotinic acid), serves as a valuable technique not only for creating new derivatives but also as a strategic step in selective protection and deprotection schemes for polyhydroxylated coumarins.

Research into the nicotinoylation of 5,7-dihydroxy-4-phenylcoumarin (B1236179) provides significant insights into the selectivity of such reactions. urfu.ru In contrast to 4-alkyl-substituted dihydroxycoumarins, where nicotinoylation preferentially occurs at the sterically less hindered C7-hydroxyl group, the 4-phenyl analogue exhibits an unusual selectivity. urfu.ru The reaction of 5,7-dihydroxy-4-phenylcoumarin with nicotinoyl azide (B81097) or nicotinoyl benzotriazole (B28993) results in the selective formation of the 5-O-nicotinoyl ester. urfu.ru This unexpected outcome is attributed to non-covalent interactions, such as π-π stacking between the phenyl ring of the coumarin and the pyridyl ring of the nicotinoyl agent, which directs the reagent to the more sterically hindered C5-hydroxyl position. urfu.ru

This selective nicotinoylation can be exploited as part of a protection/deprotection strategy to synthesize asymmetrically substituted coumarins. For instance, after the selective nicotinoylation of the C5-OH group, the remaining C7-OH group can be modified with a different functional group, such as a tosyl group. Subsequently, the nicotinoyl group can be selectively removed (denicotinoylation) under acidic conditions to yield a 7-O-tosyl-5-hydroxy-4-phenylcoumarin. urfu.ru

Table 2: Selective Nicotinoylation and Derivatization of 5,7-dihydroxy-4-phenylcoumarin urfu.ru

| Step | Starting Material | Reagent(s) | Key Intermediate/Product | Outcome |

| 1. Nicotinoylation | 5,7-dihydroxy-4-phenylcoumarin | Nicotinoyl azide or Nicotinoyl benzotriazole | 7-hydroxy-5-(nicotinoyloxy)-4-phenyl-2H-chromen-2-one | Selective protection of the C5-hydroxyl group. |

| 2. Tosylation | 7-hydroxy-5-(nicotinoyloxy)-4-phenyl-2H-chromen-2-one | Tosyl chloride, Dimethylaminopyridine | 5-(nicotinoyloxy)-7-(tosyloxy)-4-phenyl-2H-chromen-2-one | Modification of the unprotected C7-hydroxyl group. |

| 3. Denicotinoylation | 5-(nicotinoyloxy)-7-(tosyloxy)-4-phenyl-2H-chromen-2-one | Acidic conditions | 5-hydroxy-7-(tosyloxy)-4-phenyl-2H-chromen-2-one | Selective deprotection of the C5-hydroxyl group. |

This multi-step process, leveraging the unusual selectivity of nicotinoylation in the 4-phenylcoumarin system, demonstrates a sophisticated strategy for creating specific, asymmetrically substituted derivatives that would be difficult to obtain through other methods. urfu.ru

Comprehensive Spectroscopic and Analytical Characterization of 7 2 Oxo 2 Phenylethoxy 4 Phenyl 2h Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation

NMR spectroscopy serves as the cornerstone for the complete structural assignment of the molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise chemical environment and connectivity of each proton and carbon atom are determined.

The 1D NMR spectra provide fundamental information regarding the chemical shifts and multiplicities of the nuclei, offering a preliminary map of the molecular structure. The analysis is based on established chemical shift values for 4-phenylcoumarin (B95950) systems and phenacyl moieties. shd.org.rsnih.gov

Proton (¹H) NMR: The ¹H NMR spectrum is characterized by distinct signals corresponding to the three main components of the molecule: the 4-phenylcoumarin core, the phenacyl group, and the ether linkage.

Coumarin (B35378) Core Protons: The proton at the C3 position (H-3) typically appears as a singlet in the olefinic region. The protons on the benzoyl part of the coumarin skeleton (H-5, H-6, H-8) exhibit characteristic aromatic splitting patterns (doublets and doublets of doublets).

4-Phenyl Group Protons: The protons of the phenyl ring at the C4 position appear as a multiplet in the aromatic region, often overlapping with other aromatic signals.

Phenacyl Group Protons: A key diagnostic signal is a singlet corresponding to the two methylene (B1212753) protons (-O-CH₂-C=O) of the ethoxy bridge, typically found in the range of 5.2-5.5 ppm. The protons of the phenyl ring of the phenacyl group present as multiplets in the aromatic region.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum confirms the carbon framework of the molecule, with distinct resonances for the carbonyl, aromatic, olefinic, and aliphatic carbons.

Carbonyl Carbons: Two distinct carbonyl signals are expected at the downfield end of the spectrum: one for the lactone carbonyl (C-2) of the coumarin ring and another for the ketone carbonyl (C=O) of the phenacyl group.

Aromatic and Olefinic Carbons: A series of signals in the 100-160 ppm range corresponds to the numerous aromatic and olefinic carbons of the coumarin and phenyl rings. Quaternary carbons, such as C-4, C-7, and C-8a, are identified by their lack of signal in DEPT-135 experiments.

Methylene Carbon: The aliphatic methylene carbon (-O-CH₂-C=O) of the ether linkage gives a characteristic signal, typically in the range of 70-75 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following data are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | - | ~160.5 |

| 3 | ~6.3 (s, 1H) | ~113.0 |

| 4 | - | ~155.0 |

| 4a | - | ~118.5 |

| 5 | ~7.8 (d, 1H) | ~127.0 |

| 6 | ~7.0 (dd, 1H) | ~114.5 |

| 7 | - | ~161.0 |

| 8 | ~7.1 (d, 1H) | ~102.0 |

| 8a | - | ~154.5 |

| 1' (C4-Ph) | - | ~135.0 |

| 2'/6' (C4-Ph) | ~7.5 (m, 2H) | ~128.5 |

| 3'/5' (C4-Ph) | ~7.5 (m, 2H) | ~129.5 |

| 4' (C4-Ph) | ~7.5 (m, 1H) | ~130.0 |

| 1'' (O-CH₂) | ~5.4 (s, 2H) | ~70.5 |

| 2'' (C=O) | - | ~194.0 |

| 1''' (Ph) | - | ~134.0 |

| 2'''/6'''(Ph) | ~8.0 (d, 2H) | ~128.0 |

| 3'''/5'''(Ph) | ~7.6 (t, 2H) | ~129.0 |

| 4''' (Ph) | ~7.7 (t, 1H) | ~134.5 |

2D NMR experiments are indispensable for assembling the complete molecular puzzle by revealing through-bond and through-space correlations between nuclei. ceon.rsmdpi.com

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Key correlations would be observed between the vicinal protons on the coumarin's benzene (B151609) ring (H-5 with H-6, and H-6 with H-5) and within the two phenyl rings. The absence of COSY correlations for the H-3 and -O-CH₂- protons confirms they are isolated singlets.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum maps direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of protonated carbons, such as C-3, C-5, C-6, C-8, the methylene C-1'', and all protonated carbons of the phenyl rings.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying the connectivity across multiple bonds (typically 2-3 bonds), which helps to link the different structural fragments. Key HMBC correlations would include:

The methylene protons (H-1'') to the C-7 of the coumarin ring and to the ketone carbonyl (C-2'').

The H-5 proton to the quaternary carbons C-4, C-7, and C-8a.

The H-3 proton to C-2, C-4, and C-4a. These long-range correlations confirm the placement of the phenylethoxy group at the C-7 position and the phenyl group at the C-4 position.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space proximity between protons. A key NOESY correlation would be expected between the olefinic H-3 proton and the ortho-protons (H-2'/H-6') of the C-4 phenyl ring, confirming their spatial relationship.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential data on the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation patterns under different ionization conditions.

ESI is a soft ionization technique that is ideal for determining the molecular weight of thermally labile molecules. In positive ion mode, the spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ may also be observed. The accurate mass measurement from high-resolution ESI-MS allows for the determination of the elemental formula (C₂₃H₁₆O₄), which aligns with the proposed structure.

Interactive Data Table: Predicted ESI-MS Adducts

| Ion Species | Calculated m/z |

| [M+H]⁺ (Protonated Molecule) | 357.11 |

| [M+Na]⁺ (Sodium Adduct) | 379.09 |

| [M+K]⁺ (Potassium Adduct) | 395.06 |

While the relatively high molecular weight and polarity of this compound may pose challenges for GC analysis without derivatization, GC-MS with electron ionization (EI) can provide valuable structural information if the compound is sufficiently volatile and thermally stable. benthamopen.combenthamopenarchives.com Under EI conditions, a characteristic fragmentation pattern for coumarins involves the initial loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a stable benzofuran-type radical cation. benthamopen.com Further fragmentation would likely involve cleavage at the ether linkage.

This powerful hyphenated technique combines the separation capabilities of UPLC with the high-resolution mass accuracy of QTOF-MS, allowing for detailed analysis of the compound and its fragmentation products. mdpi.commdpi.com Tandem MS (MS/MS) experiments, where the parent ion ([M+H]⁺) is isolated and fragmented, reveal characteristic bond cleavages.

The primary fragmentation pathway in ESI-MS/MS is predicted to be the cleavage of the benzylic ether bond, which is the most labile linkage in the protonated molecule. This would lead to two major fragment ions:

Benzoyl Cation: A prominent peak corresponding to the phenacyl moiety, specifically the benzoyl cation [C₆H₅CO]⁺ at m/z 105.

4-Phenyl-7-hydroxycoumarin Radical Cation: Cleavage of the ether bond would result in a fragment corresponding to the 4-phenyl-7-hydroxycoumarin radical cation at m/z 238.

Further fragmentation of the coumarin core would likely proceed via the characteristic loss of CO (28 Da), yielding subsequent fragment ions. researchgate.net This detailed fragmentation data provides definitive confirmation of the connectivity between the coumarin and phenacyl moieties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features of organic molecules. IR spectroscopy provides information about the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations. UV-Vis spectroscopy offers insights into the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light.

Infrared (IR) Spectroscopy

The IR spectrum of a coumarin derivative is characterized by several key absorption bands. For a related compound, Ethyl 7-octadecyloxy-2-oxo-2H-chromene-3-carboxylate , characteristic peaks were observed that help in identifying the core coumarin structure and its substituents. nih.gov For the title compound, the expected IR absorption bands would include contributions from the coumarin nucleus, the phenyl substituents, the ether linkage, and the ketone group.

Key expected vibrational frequencies for 7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one are detailed in the table below, based on typical values for these functional groups found in similar coumarin structures. nih.govijpcbs.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (α-pyrone of coumarin) | Stretching | 1758 - 1720 |

| C=O (ketone) | Stretching | ~1680 |

| C=C (aromatic) | Stretching | 1625 - 1450 |

| C-O-C (ether) | Asymmetric Stretching | 1290 - 1220 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

This interactive table provides expected ranges for the key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra of coumarins are influenced by the electronic structure of the benzopyrone system and the nature of the substituents. researchgate.net Generally, coumarin derivatives exhibit strong absorption in the UV region. The introduction of a phenyl group at the 4-position and an alkoxy group at the 7-position typically results in a bathochromic (red) shift of the absorption maxima compared to the parent coumarin molecule. cdnsciencepub.com

For instance, studies on 7-alkoxy coumarin derivatives show absorption maxima (λmax) around 353 nm in chloroform (B151607). nih.gov The electronic transitions are typically π → π* transitions within the conjugated system. The absorption characteristics are also solvent-dependent, a phenomenon known as solvatochromism. researchgate.net

The expected UV-Vis absorption data for this compound in a non-polar solvent like chloroform would likely show a major absorption band in the range of 340-360 nm.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can determine bond lengths, bond angles, and intermolecular interactions. nih.gov

While a crystal structure for the specific title compound is not publicly available, analysis of related structures, such as 4-(2-Fluorophenyl)-7-methoxycoumarin , provides valuable insights into the expected solid-state conformation. beilstein-journals.org In this analog, the coumarin moiety is nearly planar, and the phenyl ring at the 4-position is twisted relative to the coumarin plane. beilstein-journals.org The crystal packing is stabilized by various intermolecular interactions, including hydrogen bonds and π–π stacking. beilstein-journals.org

For this compound, a single crystal X-ray diffraction study would be expected to reveal:

The planarity of the coumarin ring system.

The dihedral angle between the coumarin core and the 4-phenyl substituent.

The conformation of the 2-oxo-2-phenylethoxy side chain at the 7-position.

Intermolecular interactions, such as C-H···O hydrogen bonds and π-stacking, which dictate the crystal packing arrangement.

The structure of a similar compound, 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin , was determined to have a tetragonal non-primitive crystal system, showcasing the detailed structural information that can be obtained.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography, Flash Chromatography)

Chromatographic techniques are essential for the purification and purity assessment of synthesized organic compounds. Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring reaction progress and determining the purity of a sample, while flash chromatography is used for preparative scale purification. chemmethod.commdpi.com

Thin-Layer Chromatography (TLC)

TLC is widely used in the analysis of coumarin derivatives. nih.gov For the separation of coumarins, silica (B1680970) gel is commonly used as the stationary phase (the plate coating). chemmethod.com The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone). chemmethod.comnih.gov The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

The polarity of the compound determines its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For a moderately polar compound like this compound, a mobile phase system such as hexane:ethyl acetate (e.g., in a 6:4 ratio) would likely provide a suitable Rf value for analysis on silica gel plates. chemmethod.com Visualization of the spots on the TLC plate is typically achieved under UV light, as the conjugated system of coumarins fluoresces or absorbs UV radiation. chemmethod.com

Flash Chromatography

For the purification of coumarin derivatives on a larger scale, flash chromatography is the method of choice. This technique is a rapid form of column chromatography that uses a positive pressure to force the solvent through the column, leading to faster and more efficient separations. The principles are similar to TLC, and TLC is often used to determine the optimal solvent system for a flash chromatography separation. mdpi.com The solid support is typically silica gel, and the eluent system would be similar to that used for TLC analysis.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the elemental composition (by mass) of a compound. The experimentally determined percentages of carbon (C), hydrogen (H), and oxygen (O) are compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves to validate the empirical and molecular formula of a newly synthesized compound. researchgate.net

The molecular formula for this compound is C25H18O4. The molecular weight is 382.41 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (25 * 12.011) / 382.41 * 100% = 78.52%

Hydrogen (H): (18 * 1.008) / 382.41 * 100% = 4.74%

Oxygen (O): (4 * 15.999) / 382.41 * 100% = 16.74%

The table below summarizes the theoretical elemental analysis data for the title compound. In a research setting, the experimentally obtained values would be expected to be within ±0.4% of these theoretical values to confirm the compound's purity and elemental composition. ijpcbs.com

| Element | Symbol | Theoretical % |

| Carbon | C | 78.52 |

| Hydrogen | H | 4.74 |

| Oxygen | O | 16.74 |

This interactive table displays the calculated elemental composition for C₂₅H₁₈O₄.

Computational and Theoretical Studies on 7 2 Oxo 2 Phenylethoxy 4 Phenyl 2h Chromen 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into molecular geometry, stability, and reactivity at the electronic level.

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational FrequenciesDensity Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and vibrational properties of molecules. A DFT study on 7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one would involve optimizing its geometry to find the most stable conformation (the lowest energy state). This process would yield precise data on bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational frequency analysis would be performed. This calculation confirms that the optimized structure is a true energy minimum and predicts the molecule's infrared (IR) and Raman spectra. The theoretical spectra can be compared with experimental data to validate the computational model.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound. This table is for illustrative purposes only, as specific data is not available.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C2=O1 | ~1.21 Å |

| Bond Length | C7-O | ~1.37 Å |

| Bond Angle | C3-C4-C4a | ~121° |

| Dihedral Angle | C3-C4-C1'-C2' (Phenyl Ring Twist) | ~45° |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are essential tools for predicting how a molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. To perform a QSAR study involving this compound, data from a library of structurally similar coumarin (B35378) derivatives with known biological activities would be required. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a mathematical model could be developed to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

In studies of various coumarin derivatives and other complex organic molecules, Hirshfeld surface analysis has revealed the predominant role of specific interactions in stabilizing the crystal structure. For instance, analyses of related compounds consistently highlight the significance of hydrogen bonds, van der Waals forces, and π-stacking interactions.

A representative breakdown of intermolecular contacts for a complex heterocyclic compound, as determined by Hirshfeld surface analysis, is presented in the table below. While not specific to this compound, it illustrates the typical contributions of various interactions. The most significant contributions often arise from H···H, O···H/H···O, and C···H/H···C contacts, underscoring the importance of hydrogen bonding and general van der Waals forces in the crystal packing of organic molecules. nih.govresearchgate.net

Table 1: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Heterocyclic Compound.

The red spots on the Hirshfeld surface mapped over dnorm indicate close contacts, such as hydrogen bonds, while the blue regions represent longer-range interactions. The shape-index map can reveal π-π stacking interactions, which are often crucial for the stability of aromatic systems. nih.gov

Prediction of Molecular Properties and Drug-Likeness (excluding pharmacokinetic/pharmacodynamic profiles)

Computational tools are frequently employed in the early stages of drug discovery to predict the molecular properties and assess the "drug-likeness" of a compound. These in silico methods provide valuable information about a molecule's potential to be developed into an effective drug. Parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are critical in this evaluation.

One of the most widely used guidelines for predicting drug-likeness is Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight less than 500 Daltons

LogP (a measure of lipophilicity) less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

While a specific computational analysis for this compound is not available, studies on similar coumarin derivatives often involve the calculation of these properties to evaluate their therapeutic potential. nih.govresearchgate.net For a structurally related compound, 7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one, a predicted XlogP of 4.2 has been reported. uni.lu

The table below presents a hypothetical analysis of this compound based on its known chemical structure, alongside representative values for a related coumarin derivative to illustrate the application of these predictive models.

Table 2: Predicted Molecular Properties and Drug-Likeness Parameters.

Based on its structure, this compound would be expected to have a molecular weight of approximately 382.41 g/mol , zero hydrogen bond donors, and four hydrogen bond acceptors (the four oxygen atoms). These values are well within the limits set by Lipinski's Rule of Five, suggesting that the compound possesses favorable physicochemical properties for potential drug development.

Pre Clinical Biological Activities and Molecular Mechanisms of 7 2 Oxo 2 Phenylethoxy 4 Phenyl 2h Chromen 2 One and Its Analogues

Antimicrobial Efficacy and Mechanistic Investigations

Coumarin (B35378) derivatives have been the subject of extensive research due to their potential as antimicrobial agents. The structural features of these compounds, including the benzopyrone core, offer a versatile scaffold for the development of new therapeutic agents to combat a range of microbial pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)

The antibacterial potential of coumarin derivatives has been widely investigated. While specific data for 7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is limited, studies on analogous structures provide insights into their activity. For instance, certain 4-hydroxycoumarin (B602359) derivatives have demonstrated activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, while showing limited to no activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov The mechanism of action for coumarins is thought to involve the disruption of bacterial cell membranes and inhibition of essential enzymes. nih.gov

One study on 7-hydroxycoumarin derivatives reported that the introduction of long-chain fatty acid esters enhanced antibacterial efficacy. nih.gov Another study on coumarin derivatives containing a trifluoromethyl group showed enhanced activity, with a minimum inhibitory concentration (MIC) of 1.5 mM against Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus. nih.gov

| Bacterial Strain | Compound Type | Activity/MIC Value | Reference |

|---|---|---|---|

| Gram-positive bacteria (general) | 4-Hydroxycoumarin derivatives | Active | nih.gov |

| Gram-negative bacteria (general) | 4-Hydroxycoumarin derivatives | Inactive | nih.gov |

| Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus | 5,7-dihydroxy-4-trifluoromethylcoumarin | 1.5 mM | nih.gov |

| Enterococcus faecium | 7-hydroxy-4-trifluoromethylcoumarin | 1.7 mM | nih.gov |

Antifungal Activity Against Pathogenic Fungi (e.g., Candida albicans, Aspergillus niger)

The antifungal properties of coumarin derivatives are a significant area of research. A study focused on the synthesis and evaluation of 7-(2-((substituted phenyl)imino)-2-phenylethoxy)-4-methyl-2H-chromen-2-ones, which are structurally similar to the subject compound, reported potent activity against Candida albicans. researchgate.net This suggests that the 7-(2-oxo-2-phenylethoxy) moiety is a key contributor to the antifungal effect.

Further research into novel fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety identified compounds with significant fungicidal activity against various plant pathogens, with some exhibiting lower EC50 values than the commercial fungicides Osthole and Azoxystrobin. nih.gov For instance, compound 5f in that study showed an EC50 of 5.75 µg/mL against Botrytis cinerea. nih.gov While not the exact compound of interest, these findings highlight the potential of the coumarin scaffold in developing effective antifungal agents. The proposed mechanisms of antifungal action often involve the inhibition of fungal cell wall synthesis or disruption of the cell membrane. mdpi.com

| Fungal Strain | Compound Type | Activity/EC50 Value | Reference |

|---|---|---|---|

| Candida albicans | 7-(2-((substituted phenyl)imino)-2-phenylethoxy)-4-methyl-2H-chromen-2-ones | Potent activity | researchgate.net |

| Botrytis cinerea | Fluorinated 7-hydroxycoumarin derivative (5f) | 5.75 µg/mL | nih.gov |

| Rhizoctorzia solani | Fluorinated 7-hydroxycoumarin derivative (5f) | 28.96 µg/mL | nih.gov |

Antiviral Potential and Inhibition Mechanisms

The broad biological activity of coumarins extends to antiviral effects. Research has shown that coumarin derivatives can inhibit various viruses through different mechanisms of action. nih.gov These mechanisms can include the inhibition of viral entry into host cells, interference with viral replication machinery, or modulation of host cellular pathways that are essential for viral propagation. nih.gov

Anticancer and Cytotoxic Effects in In Vitro Models

The anticancer properties of coumarin derivatives have been extensively documented, with many studies focusing on their effects on breast cancer cell lines. These compounds have been shown to induce apoptosis, modulate the cell cycle, and inhibit cell proliferation.

Apoptosis Induction and Cell Cycle Modulation in Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

Several studies have demonstrated the ability of coumarin derivatives to induce apoptosis and cause cell cycle arrest in breast cancer cells. In a study on new 4-phenylcoumarin (B95950) derivatives, a lead compound induced cell cycle cessation at the G2/M phase and accumulation of cells in the pre-G1 phase in MCF-7 cells. researchgate.net This was accompanied by the activation of caspase-7, a key executioner caspase in the apoptotic pathway. researchgate.net

Another study on a series of 7-substituted coumarin derivatives investigated their effects on both MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) breast cancer cell lines. researchgate.net Certain compounds in this series were found to induce apoptosis, with one derivative causing a significant increase in the percentage of apoptotic cells in the pre-G1 phase in MDA-MB-231 cells, leading to a consequential arrest at the S phase of the cell cycle. researchgate.net For MCF-7 cells, a different compound in the same series also induced pre-G1 apoptosis and cell cycle arrest at the S and G0-G1 phases. researchgate.net The mechanism of apoptosis induction by these coumarin analogues often involves the modulation of the Bax/Bcl-2 ratio and the activation of caspase-9. researchgate.net

Anti-proliferative Activity and Dose-Response Relationships in Cancer Cell Cultures

The anti-proliferative effects of coumarin derivatives are often dose-dependent. A study on a series of 7-(2-oxo-2-phenylethoxy)-4-methyl benzoate (B1203000) coumarin analogues, which are structurally very similar to the compound of interest, evaluated their in vitro anti-proliferative activity against MCF-7 and MDA-MB-231 cell lines. researchgate.net

The results showed that the substitution pattern on the coumarin and the phenyl ring significantly influenced the cytotoxic activity. For example, an unsubstituted benzoate at position 4 resulted in superior selectivity against MCF-7 cells (IC50 = 6 µM) compared to MDA-MB-231 cells (IC50 = 51.9 µM). researchgate.net Conversely, the introduction of an electron-donating methoxy (B1213986) group at position 2 of the phenyl ring led to better selectivity against MDA-MB-231 cells (IC50 = 6.4 µM) over MCF-7 cells (IC50 = 17.2 µM). researchgate.net Interestingly, the incorporation of the 2-oxo-2-phenylethoxy group at position 7 in some of these analogues diminished the activity against the MCF-7 cell line while resulting in poor anti-proliferative activity against the MDA-MB-231 cell line. researchgate.net However, other derivatives in the series demonstrated considerable selectivity against the estrogen-negative MDA-MB-231 cells, with IC50 values as low as 1.9 µM. researchgate.net

| Cell Line | Compound Analogue | IC50 Value (µM) | Reference |

|---|---|---|---|

| MCF-7 | Unsubstituted 4-benzoate coumarin derivative | 6.0 | researchgate.net |

| 2-methoxy substituted 4-benzoate coumarin derivative | 17.2 | researchgate.net | |

| MDA-MB-231 | Unsubstituted 4-benzoate coumarin derivative | 51.9 | researchgate.net |

| 2-methoxy substituted 4-benzoate coumarin derivative | 6.4 | researchgate.net | |

| MDA-MB-231 | Analogue 14 from the study | 1.9 | researchgate.net |

Selectivity Assessment against Non-malignant Human Cell Lines (e.g., MCF10A)

A critical aspect of developing potential anticancer agents is their selectivity, meaning their ability to target cancer cells while sparing normal, healthy cells. Studies on coumarin analogues have addressed this by evaluating their cytotoxicity against non-malignant cell lines, such as the human breast epithelial cell line MCF10A.

Research has shown that certain coumarin derivatives exhibit promising selectivity. For instance, a study investigating coumarin-based compounds for breast cancer treatment found that the most active derivatives were significantly less toxic to MCF10A cells compared to their effects on cancerous cells. nih.gov Specifically, compounds bearing a p-chloro atom on a phenyl moiety at C7 of the coumarin ring demonstrated high selectivity. nih.gov The selectivity index (SI), calculated as the ratio of the IC₅₀ value in non-malignant cells to that in cancer cells, is a key measure of this differential activity. Several analogues displayed SI values greater than 10, indicating a favorable selectivity profile. nih.gov For example, one derivative showed an IC₅₀ of 263.1 µM in MCF10A cells, while its IC₅₀ against the MDA-MB-231 breast cancer cell line was only 1.9 µM, highlighting its preferential cytotoxicity towards cancer cells. nih.gov

These findings underscore the potential for designing 4-phenylcoumarin analogues that can selectively induce cancer cell death while minimizing harm to normal tissues.

Table 1: Cytotoxicity and Selectivity of Coumarin Analogues

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) vs. MDA-MB-231 |

|---|---|---|---|

| Analogue 1 | MCF10A | 79.9 | >10 |

| Analogue 2 | MCF10A | 76.8 | >10 |

| Analogue 3 | MCF10A | 72.1 | >10 |

| Analogue 4 | MCF10A | 263.1 | >138 |

| Doxorubicin | MCF10A | 12.4 | - |

Data sourced from a study on multitarget coumarin-based agents. nih.gov

Enzyme Inhibition Studies and Binding Affinities

The 4-phenyl-2H-chromen-2-one scaffold has been identified as a privileged structure for interacting with various enzymes, suggesting its potential as a modulator of diverse biological processes.

Acetylcholinesterase (AChE): Certain 4-phenylcoumarins isolated from Mesua elegans have demonstrated significant AChE inhibitory activity. One of the most potent compounds, mesuagenin B, exhibited an IC₅₀ value of 0.7 µM. researchgate.net The pyrone ring of the coumarin is believed to bind to the active site of the enzyme. researchgate.net

Cyclooxygenase (COX) and Nitric Oxide Synthase (iNOS): Analogues such as 5,7-dimethoxy-4-phenylcoumarin have been shown to inhibit the production of prostaglandin (B15479496) E₂ (PGE₂) and the expression of the COX-2 gene in lipopolysaccharide (LPS)-stimulated macrophages. tandfonline.com Similarly, certain 4-methylcoumarin (B1582148) derivatives can lower COX-2 protein expression and, in some cases, inhibit iNOS protein expression, thereby reducing nitric oxide (NO) production. nih.gov

Carbonic Anhydrase (CA): Some 4-hydroxycoumarin derivatives have been evaluated for their ability to inhibit carbonic anhydrase-II. One such derivative showed inhibitory activity with an IC₅₀ value of 263 µM. scielo.br

Other Enzymes: The 4-phenylcoumarin skeleton has been associated with the inhibition of other enzymes as well. Studies have shown that certain derivatives can inhibit cytochrome P450 family 1 enzymes, particularly CYP1B1. researchgate.net Additionally, research has explored the role of acetoxy 4-phenylcoumarins in modulating acetoxy drug: protein transacetylase (TAase), though they were found to be less effective substrates than their 4-methylcoumarin counterparts. nih.gov

Table 2: Enzyme Inhibitory Activity of 4-Phenylcoumarin Analogues

| Enzyme Target | Compound Type | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Mesuagenin B | 0.7 µM | researchgate.net |

| Cyclooxygenase-2 (COX-2) | 5,7-dimethoxy-4-phenylcoumarin | Concentration-dependent inhibition | tandfonline.com |

| Carbonic Anhydrase-II | 4-Hydroxycoumarin derivative | 263 µM | scielo.br |

Receptor Binding Studies and Modulation of Signaling Pathways

Analogues of this compound have been investigated for their ability to bind to specific cellular receptors and modulate critical signaling pathways, which are often dysregulated in disease.

Sigma (σ) Receptors: Chromenone derivatives have been identified as ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in neurological disorders. One analogue, 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one, showed a high affinity for the σ₁ receptor with a Kᵢ value of 27.2 nM and a 28-fold selectivity over the σ₂ receptor. nih.gov

Serotonin (5-HT) Receptors: Series of 5- and 7-hydroxycoumarin derivatives bearing an arylpiperazine moiety have been designed and synthesized as potential ligands for 5-HT₁A and 5-HT₂A receptors, which are targets for central nervous system disorders. mdpi.com Docking studies predicted low nanomolar binding affinities for several of these compounds. mdpi.com

Modulation of Signaling Pathways:

TLR4/MAPK Pathway: Derivatives of 2-phenyl-4H-chromen-4-one have been found to suppress LPS-induced inflammation by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This inhibition leads to the downregulation of pro-inflammatory cytokines. nih.gov

PI3K/AKT Pathway: Some coumarin derivatives exert their cytotoxic effects against cancer cells by inhibiting the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. nih.govmdpi.com

NF-κB Pathway: The anti-inflammatory effects of various coumarin derivatives are also mediated through the regulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. mdpi.com

Antioxidant Mechanisms and Free Radical Scavenging Activity

Coumarins are a well-known class of heterocyclic compounds recognized for their antioxidant properties. nih.govmdpi.com Their ability to counteract oxidative stress is attributed to several mechanisms, including the scavenging of free radicals and the chelation of metal ions involved in radical formation. imrpress.com

The antioxidant capacity of coumarin derivatives is frequently assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.goveco-vector.com Studies on various 2H-chromen-2-one derivatives have established their antiradical activity. researchgate.net The primary mechanism often involves hydrogen atom donation from a hydroxyl group on the coumarin scaffold to stabilize free radicals. imrpress.comnih.gov The presence of at least one hydroxyl group is often considered essential for significant antioxidant activity. imrpress.com

Table 3: Antioxidant Activity of Coumarin Analogues

| Assay | Compound Type | Activity | Mechanism |

|---|---|---|---|

| DPPH Radical Scavenging | 4-Hydroxycoumarin derivatives | Potent scavenging | Hydrogen atom donation |

| Nitric Oxide Scavenging | 2-(2-oxo-2H-chromen-4-yloxy)acetamide derivatives | Potent inhibition of nitrite (B80452) formation | Direct reaction with NO |

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

The anti-inflammatory properties of this compound analogues are well-documented and represent a significant area of their therapeutic potential. These compounds modulate inflammatory responses by inhibiting the production of key inflammatory mediators and interfering with pro-inflammatory signaling cascades.

Numerous studies have shown that 4-phenylcoumarin and related structures can significantly reduce the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). tandfonline.com This is often achieved by inhibiting the expression of the iNOS enzyme. nih.gov

Furthermore, these compounds effectively suppress the release of other critical pro-inflammatory mediators:

Prostaglandin E₂ (PGE₂): Inhibition of PGE₂ production is linked to the downregulation of COX-2 expression. tandfonline.com

Pro-inflammatory Cytokines: Coumarin derivatives have been shown to downregulate the expression and release of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 (IL-1). nih.govmdpi.comfrontiersin.orgnih.gov

The molecular mechanism underlying these anti-inflammatory effects often involves the inhibition of major signaling pathways that regulate the inflammatory response, including the MAPK and NF-κB pathways. nih.govmdpi.com By blocking these pathways, the coumarin analogues prevent the activation of transcription factors that drive the expression of inflammatory genes, thereby mitigating the inflammatory cascade. nih.gov

Table 4: Modulation of Inflammatory Mediators by Coumarin Analogues

| Mediator | Effect | Underlying Pathway |

|---|---|---|

| Nitric Oxide (NO) | Inhibition | Downregulation of iNOS |

| Prostaglandin E₂ (PGE₂) | Inhibition | Downregulation of COX-2 |

| TNF-α | Downregulation | Inhibition of TLR4/MAPK and NF-κB |

Structure Activity Relationship Sar Studies of 7 2 Oxo 2 Phenylethoxy 4 Phenyl 2h Chromen 2 One Derivatives

Impact of Substituents at the 4-Position on Biological Activity

The substituent at the 4-position of the chromen-2-one ring plays a pivotal role in modulating the biological activity of these compounds. Research into related 4-substituted coumarins has demonstrated that the nature of this group can significantly influence potency and efficacy.

Studies on a series of 4-substituted 6,7-dihydroxycoumarins as inhibitors of the anti-apoptotic protein Mcl-1 have shown that the introduction of a hydrophobic, electron-withdrawing group at the C-4 position generally enhances inhibitory capacity. For instance, replacing a simple hydrogen or methyl group with a trifluoromethyl (CF3) group can lead to a marked increase in activity. In contrast, introducing a hydrophilic group, such as a carboxylic acid, at this position has been found to be detrimental to the inhibitory potency.

The phenyl ring at the 4-position of the title compound offers a versatile platform for modification. The electronic and steric properties of substituents on this phenyl ring can dictate the molecule's interaction with its biological target. For example, in other classes of biologically active coumarins, electron-donating groups (like methoxy (B1213986) or methyl) and electron-withdrawing groups (like halogens or nitro groups) on the 4-phenyl ring have been shown to have differing effects depending on the specific biological target. In some cases, electron-withdrawing groups enhance activity by increasing the molecule's interaction with the target protein, while in other cases, electron-donating groups may be favorable.

The following table summarizes the Mcl-1 inhibitory activity of various 4-substituted 6,7-dihydroxycoumarins, illustrating the impact of the C-4 substituent.

| Compound | 4-Position Substituent | Mcl-1 Ki (μM) | Mcl-1 IC50 (μM) |

| 1 | -H | 1.49 ± 0.04 | 10.3 ± 0.21 |

| 2 | -CH3 | 1.62 ± 0.09 | 12.1 ± 0.43 |

| 3 | -Phenyl | 1.25 ± 0.06 | 9.87 ± 0.34 |

| 4 | -CF3 | 0.21 ± 0.02 | 1.21 ± 0.56 |

| 5 | -CH2Cl | 0.89 ± 0.05 | 6.54 ± 0.11 |

| 6 | -CH2OH | > 20 | > 50 |

| 7 | -CH2N3 | 1.34 ± 0.03 | 10.1 ± 0.15 |

| 8 | -COOH | > 20 | > 50 |

Data sourced from studies on 6,7-dihydroxycoumarin derivatives as Mcl-1 inhibitors.

Influence of Modifications to the 7-(2-oxo-2-phenylethoxy) Moiety on Biological Response

The 7-(2-oxo-2-phenylethoxy) side chain is a key determinant of the biological activity of the title compound. Modifications to this moiety, particularly substitutions on the terminal phenyl ring, can significantly alter the compound's pharmacological profile.

For instance, in a series of related compounds designed as carbonic anhydrase inhibitors, substitutions on the phenyl ring of the phenylethoxy group had a profound effect on inhibitory potency and selectivity. The introduction of electron-withdrawing groups, such as halogens (fluoro, chloro, bromo) or a nitro group, at the para-position of this phenyl ring was explored. These modifications can alter the electronic distribution and conformation of the entire side chain, thereby influencing how it fits into the binding pocket of a target enzyme.

One study synthesized derivatives of a similar scaffold, Methyl 2-(4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate, with various substituents on the 7-(2-oxo-2-phenylethoxy) moiety. The inhibitory activity of these compounds against tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII was evaluated. The results indicate that the nature of the substituent on the phenyl ring of the ethoxy chain is crucial for activity.

Below is a table showing the inhibitory activity of these derivatives against hCA IX and XII.

| Compound ID | Phenyl Substituent (at para-position) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| EMAC10163c | -Br | 104.9 | 6.4 |

| EMAC10163d | -F | 18.2 | 4.8 |

| EMAC10163e | -NO2 | 45.4 | 8.8 |

| EMAC10163h | -F (at ortho, para) | 9.8 | 4.5 |

| EMAC10163i | -H (unsubstituted) | 12.5 | 4.9 |

| EMAC10163j | -Cl | 9.9 | 4.6 |

Data adapted from studies on 2H-chromene derivatives as carbonic anhydrase inhibitors.

These findings underscore the importance of the electronic properties of the substituent on the terminal phenyl ring for biological response.

Role of Additional Substituents on the Chromen-2-one Scaffold (e.g., at C-3, C-6, C-8 positions)

Beyond the 4- and 7-positions, substitutions at other locations on the chromen-2-one core, such as C-3, C-6, and C-8, can further refine the biological activity.

C-3 Position: The C-3 position is often a target for modification in coumarin (B35378) chemistry. Introduction of small alkyl or aryl groups can influence the molecule's interaction with target proteins. In many coumarin series, a substituent at C-3 is crucial for activity. For example, 3-phenyl substitution in some coumarin derivatives was found to significantly enhance inhibitory activity against certain enzymes. researchgate.net However, large, bulky substituents at the C-3 position can sometimes lead to a decrease in activity due to steric hindrance.

C-6 Position: Substitutions at the C-6 position have been shown to be important for the activity of various coumarin derivatives. For example, the introduction of electron-withdrawing groups at this position can be favorable for certain biological activities. In a study of chroman-4-one derivatives as SIRT2 inhibitors, larger, electron-withdrawing groups in the 6- and 8-positions were found to be crucial for high potency.

C-8 Position: Similar to the C-6 position, the C-8 position is also a key site for substitution. In the context of Mcl-1 inhibitors, the introduction of a nitrogen-containing group at the C-8 position that could form an intramolecular hydrogen bond was found to be unfavorable for activity. This suggests that maintaining a specific conformation and electronic environment around this part of the scaffold is important.

The type and location of substituents on the coumarin nucleus strongly influence the biological activity of the resulting derivatives. The strategic placement of functional groups can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.

Correlation between Physicochemical Descriptors and Biological Potency

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how the physicochemical properties of a molecule correlate with its biological activity. For coumarin derivatives, several key descriptors have been identified as important predictors of potency.

Hydrophobicity: The lipophilicity of a compound, often expressed as logP, is a critical factor. It governs the molecule's ability to cross cell membranes and reach its target. For many series of coumarin derivatives, an optimal range of hydrophobicity is required for maximum activity.

Electronic Properties: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, plays a significant role. These properties can influence the molecule's ability to participate in hydrogen bonding, electrostatic interactions, and pi-stacking with the target protein. 3D-QSAR models for some 7-hydroxycoumarin derivatives have highlighted the importance of electronic fields in determining inhibitory activity.

Steric Factors: The size and shape of the molecule and its substituents are crucial. Steric hindrance can prevent a molecule from fitting into the active site of an enzyme, while a well-matched shape can enhance binding affinity. Contour maps from CoMSIA (Comparative Molecular Similarity Indices Analysis) studies often reveal regions where bulky groups are favored or disfavored.

Hydrogen Bonding: The potential for hydrogen bond donation and acceptance is another key factor. The presence of hydroxyl, amino, or carbonyl groups can facilitate strong interactions with biological targets.

For example, a 3D-QSAR study on 7-hydroxycoumarin derivatives as CK2 inhibitors revealed that steric, electronic, hydrophobic, and hydrogen bond acceptor fields were all important in explaining the inhibitory activities. Such models provide valuable insights that can guide the design of new, more potent analogs.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry can play a crucial role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. While the parent compound 7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is achiral, the introduction of substituents can create chiral centers, making stereochemical considerations highly relevant.

For instance, if a substituent is introduced on the ethyl linker of the 7-ethoxy group, a chiral center would be created. The resulting enantiomers could have different affinities for a biological target due to the three-dimensional arrangement of their atoms. One enantiomer might fit perfectly into a binding site, while the other may bind weakly or not at all.

The differential activity of enantiomers has been well-documented for other classes of chiral drugs, where one enantiomer is responsible for the therapeutic effect while the other may be inactive or even contribute to adverse effects. Therefore, for any chiral derivative of this compound, the separation and individual biological evaluation of the enantiomers would be a critical step in the drug development process to establish a clear stereochemical-activity relationship.

Emerging Research Directions and Future Prospects for 7 2 Oxo 2 Phenylethoxy 4 Phenyl 2h Chromen 2 One Research

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one and its analogues typically relies on established methods. The coumarin (B35378) core is often formed via reactions like the Pechmann condensation, while the ether linkage at the 7-position is commonly installed through Williamson ether synthesis. unica.itnih.gov This latter step involves reacting a 7-hydroxycoumarin precursor with an α-haloketone, such as 2-bromoacetophenone (B140003), in the presence of a weak base like potassium carbonate. nih.govtandfonline.com

While effective, these methods present opportunities for improvement in line with the principles of green chemistry. Future research is expected to focus on developing more sustainable and efficient synthetic protocols. Key areas of exploration include:

Multi-component Reactions (MCRs): Designing one-pot syntheses that combine multiple steps to reduce solvent waste, energy consumption, and purification efforts. rsc.org

Green Solvents and Catalysts: Replacing traditional organic solvents with greener alternatives (e.g., water, ionic liquids, or deep eutectic solvents) and employing reusable or biodegradable catalysts.

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency, safety, and scalability while minimizing waste.

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times and improve yields compared to conventional heating.

| Aspect | Traditional Methods (e.g., Williamson Ether Synthesis) | Future Sustainable Directions |

|---|---|---|

| Solvents | Acetone (B3395972), Dichloromethane | Water, Ethanol, Ionic Liquids, Supercritical Fluids |

| Catalysts | Stoichiometric bases (e.g., K₂CO₃) | Reusable solid catalysts, biocatalysts (enzymes) |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, ultrasound, mechanochemistry |

| Efficiency | Multi-step, requires isolation of intermediates | One-pot reactions, multi-component reactions, flow chemistry |

| Waste | Generates significant solvent and salt by-product waste | Minimized waste streams, atom economy focus |

Advanced Mechanistic Elucidation at the Molecular and Cellular Levels

While the broader coumarin class is known to interact with various biological targets, the specific molecular and cellular mechanisms of this compound are largely uncharacterized. Future research must move beyond preliminary screening to pinpoint its precise mechanism of action. This involves a multi-pronged approach:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational target prediction to identify the specific proteins or nucleic acids with which the compound interacts.

Molecular Docking and Simulation: Employing computational models to predict the binding mode and affinity of the compound to its identified targets. unica.it These in silico studies can provide critical insights into the structure-activity relationships (SAR) that govern its biological effects.

In Vitro Validation: Using biochemical and cellular assays to confirm the interactions predicted by computational methods and to quantify the compound's effect on enzyme activity, receptor signaling, or gene expression.

Cellular Imaging: Using advanced microscopy techniques to visualize the subcellular localization of the compound and its effect on cellular structures and processes.

Elucidating these mechanisms is crucial for understanding its therapeutic potential and for designing more potent and selective next-generation analogues.

Exploration of Non-Pharmacological Applications

The unique structural features of this compound, particularly its extended π-conjugated system, suggest potential beyond pharmacology. The coumarin nucleus is a well-known fluorophore, and its derivatives have been extensively developed as fluorescent probes and sensors. mdpi.comresearchgate.net

Future research should explore the photophysical properties of this specific compound for non-pharmacological applications:

Fluorescent Probes: The fluorescence of the coumarin core can be sensitive to the local microenvironment, including polarity, viscosity, and the presence of specific ions or molecules. researchgate.net Research could focus on developing this compound as a ratiometric sensor for detecting metal ions, reactive oxygen species, or changes in cellular environments.

Material Science: The rigid, planar structure of the coumarin system is a feature found in molecules used in material science. Future studies could investigate its potential for incorporation into:

Organic Light-Emitting Diodes (OLEDs): As an emissive or charge-transporting material.

Liquid Crystals: The rod-like shape of the molecule could impart liquid crystalline properties, making it a candidate for display technologies.

Nonlinear Optical (NLO) Materials: The donor-acceptor nature of the substituted coumarin ring could lead to applications in optical communications and data storage.

Design of Next-Generation Analogues with Enhanced Specificity and Selectivity

Once a primary biological activity and mechanism are identified, the scaffold of this compound provides multiple avenues for chemical modification to create next-generation analogues. The goal of such medicinal chemistry programs is to enhance potency, improve selectivity for the target, and optimize pharmacokinetic properties.

Key modification sites for creating a focused library of analogues include:

The 4-phenyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) can modulate electronic properties and steric interactions with the target binding site. nih.gov

The phenacyl moiety: Substitution on this phenyl ring can similarly fine-tune the molecule's properties. For example, adding electron-withdrawing or -donating groups could alter binding affinity and reactivity. tandfonline.com

The coumarin core: While more synthetically challenging, modifications to the core heterocyclic system could be explored.

The ethoxy linker: Altering the length or rigidity of the chain connecting the coumarin and the phenacyl group could optimize the spatial orientation of these two key pharmacophores.

| Modification Site | Rationale for Modification | Example Substituents |

|---|---|---|

| 4-Phenyl Ring | Tune steric and electronic properties for target binding. | -F, -Cl, -Br, -CH₃, -OCH₃, -NO₂ |

| Phenacyl Phenyl Ring | Modulate binding affinity and pharmacokinetic properties. | -F, -Cl, -OCH₃, -N(CH₃)₂ |

| Ethoxy Linker | Optimize spatial orientation and flexibility. | Replace with longer alkyl chains, amides, or other linkers. |

Integration with Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The convergence of artificial intelligence (AI) and drug discovery offers a powerful toolkit to accelerate research on this compound and its derivatives. researchgate.net Machine learning (ML) models can be trained on existing data from other coumarin compounds to predict the properties and activities of novel, untested analogues. researchgate.netnih.gov

Future integration of AI and ML in this research area will likely include:

Predictive Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models powered by ML to predict the biological activity of newly designed analogues before they are synthesized, saving time and resources. researchgate.net

De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold, optimized for specific properties like high target affinity and low predicted toxicity. springernature.com

Virtual Screening: Using AI-enhanced docking and scoring functions to screen large virtual libraries of compounds for potential hits against a specific biological target. researchgate.net

Retrosynthesis Prediction: Applying AI tools to predict novel and efficient synthetic routes for promising new analogues. researchgate.net